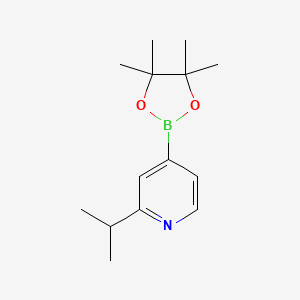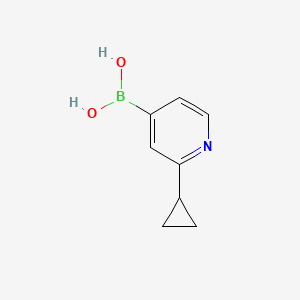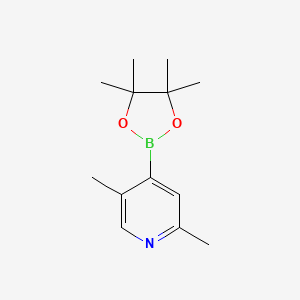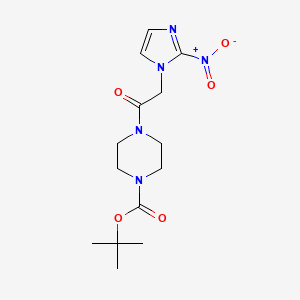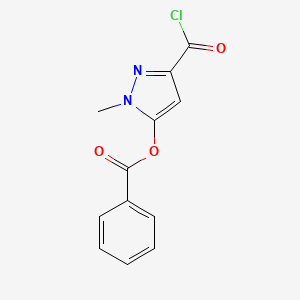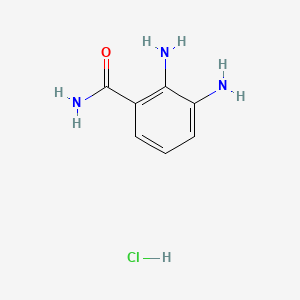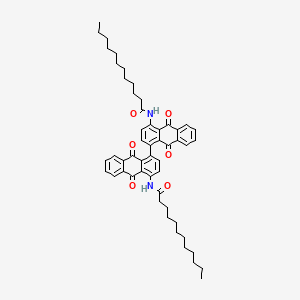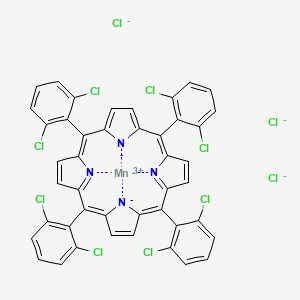
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, also known as this compound, is a useful research compound. Its molecular formula is C44H20Cl9MnN4 and its molecular weight is 978.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .
Mode of Action
The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .
Biochemical Pathways
Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.
Result of Action
Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions. It has been used as a catalyst in organic synthesis, demonstrating catalytic activity
Cellular Effects
The cellular effects of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride are not well-studied. Related manganese porphyrins have been studied for their effects on cells. For instance, a synthetic antioxidant, manganese(III) tetrakis(1-methyl-4-pyridyl) porphyrin, has been shown to protect against cytotoxicity induced by particulate matter in rabbit corneal epithelial cells .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.
化学反应分析
Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.
Reduction: The compound can participate in reduction reactions, although less commonly.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Conditions often involve the use of polar solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .
科学研究应用
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:
相似化合物的比较
- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride
Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .
属性
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYGFMXFKOTOZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl11MnN4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

